molecular formula C3H2BrNS B1283494 3-Bromoisothiazole CAS No. 55512-82-8

3-Bromoisothiazole

Cat. No. B1283494
CAS RN: 55512-82-8
M. Wt: 164.03 g/mol
InChI Key: OTNWEAKNUYQUKP-UHFFFAOYSA-N
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Description

3-Bromoisothiazole is a chemical compound that is part of the isothiazole family, characterized by the presence of a bromine atom at the third position of the isothiazole ring. The isothiazole ring is a heterocycle containing both sulfur and nitrogen atoms. This compound is of interest due to its potential applications in various chemical reactions and its relevance in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of 3-bromoisothiazole derivatives can be achieved through different methods. One approach involves the reaction of molecular bromine with arylthioureas to produce 2-aminobenzothiazoles, which can be further functionalized . Another method includes the reaction of 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines such as pyrrolidine and morpholine to yield 3-amino-substituted derivatives . Additionally, the regioselective hydrodehalogenation of 3,5-dihaloisothiazole-4-carbonitriles can be used to synthesize 3-bromoisothiazole-4-carbonitriles .

Molecular Structure Analysis

The molecular structure of 3-bromoisothiazole and its derivatives can be studied using quantum chemical calculations and vibrational studies. For instance, 2-bromo-5-nitrothiazole, a related compound, has been analyzed using experimental FTIR and FT-Raman data, as well as ab initio HF and DFT-B3LYP gradient calculations . These studies provide insights into the vibrational modes, thermodynamic properties, and electronic structure of the molecule, including the HOMO-LUMO energy gap.

Chemical Reactions Analysis

3-Bromoisothiazole compounds participate in various chemical reactions. For example, they can undergo alkylation with alkyl halides in the presence of potassium carbonate in DMF to produce regioselective 2-substituted derivatives . They can also react with cyclic dialkylamines, leading to different products depending on the nucleophilicity of the amine . Furthermore, the bromine atom in 3-bromoisothiazole can direct further functionalization, such as Suzuki cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromoisothiazole derivatives can be deduced from their molecular structure and reactivity. The presence of the bromine atom significantly influences the reactivity of the molecule, making it a versatile intermediate for further chemical transformations . The thermodynamic properties, such as entropy and heat capacity, can be calculated using quantum chemical methods, providing valuable information for understanding the stability and reactivity of these compounds .

Scientific Research Applications

Reactions with Secondary Dialkylamines

3-Bromoisothiazole-5-carbonitriles have shown significant reactivity with secondary dialkylamines like pyrrolidine and morpholine. This reactivity leads to the formation of 3-amino-substituted derivatives in high yields. Such reactions demonstrate the potential of 3-bromoisothiazole in the synthesis of novel compounds, which could be useful in various chemical syntheses and potentially in drug development (Kalogirou & Koutentis, 2014).

Hydrodehalogenation and Transformation

Another study highlighted the hydrodehalogenation of 3,5-dihaloisothiazole-4-carbonitriles, leading to the formation of 3-haloisothiazole-4-carbonitriles. This study is significant as it showcases the transformation of 3-bromoisothiazole into different derivatives, indicating its versatility in organic synthesis (Ioannidou & Koutentis, 2011).

Role in the Synthesis of Isothiazoles

The synthesis of 3-alkylamino and 3-arylamino isothiazole dioxides from dithiopropionic amides, where direct chlorination or bromination is used, shows the role of 3-bromoisothiazole in synthesizing complex isothiazole derivatives. This synthesis process is crucial in exploring new compounds for various scientific and pharmaceutical applications (Clerici, Contini, Gelmi, & Pocar, 2003).

Involvement in Anticancer Compound Synthesis

3-Bromoisothiazole has been used in the synthesis of new 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, which were evaluated for their anticancer activity. This highlights its potential application in the development of new anticancer agents (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Covalent Inhibition in Drug Discovery

3-Bromo-4,5-dihydroxazole, a derivative of 3-bromoisothiazole, has been investigated for its ability to react with nucleophilic cysteines in purified enzymes. This reactivity is crucial for developing covalent probes and drugs targeting specific protein cysteines, indicating its potential role in drug discovery (Byun, Ritchie, Holewinski, Kim, Tagirasa, Ivanic, Weekley, Parker, Adresson, & Yoo, 2023).

C-H Arylation in Organic Synthesis

The silver(I) fluoride-mediated Pd-catalyzed C-H direct arylation/heteroarylation of 3-bromoisothiazole-4-carbonitrile has been explored. This process is significant for organic synthesis, as it shows the ability of 3-bromoisothiazole to undergo complex chemical transformations, which can be useful in synthesizing various organic compounds (Ioannidou & Koutentis, 2011).

Synthesis of 5-Aminopyrazoles and 2-Aminothiazoles

The compound has been used in the synthesis of 3,4-substituted-5-aminopyrazoles and 4-substituted-2-aminothiazoles, which are important intermediates in medicinal chemistry and drug discovery projects. This highlights its role in the synthesis of key pharmaceutical intermediates (Havel, Khirsariya, Akavaram, Paruch, & Carbain, 2018).

Inhibitor in Prostate Cancer Treatment

A Tip60 acetylase inhibitor study identified an isothiazole as an inhibitor of Tip60 and p300 HAT activity. This discovery is crucial for cancer treatment research, particularly in the context of prostate cancer (Coffey, Blackburn, Cook, Golding, Griffin, Hardcastle, Hewitt, Huberman, McNeill, Newell, Roche, Ryan-Munden, Watson, & Robson, 2012).

Safety And Hazards

3-Bromoisothiazole causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

Isothiazoles, including 3-Bromoisothiazole, are being intensively developed due to their wide range of selective transformations and high biological activity . They are used as effective new drugs and plant protection chemicals . Some isothiazoles have proven to be synergists of bioactive substances, which opens the way to lower the doses of drugs used, especially in cancer chemotherapy .

properties

IUPAC Name

3-bromo-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrNS/c4-3-1-2-6-5-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNWEAKNUYQUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSN=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571473
Record name 3-Bromo-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoisothiazole

CAS RN

55512-82-8
Record name 3-Bromo-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1,2-thiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
HA Ioannidou, PA Koutentis - Organic Letters, 2011 - ACS Publications
… 3-bromoisothiazole-4-carbonitrile (1a) gives twenty-four 5-aryl/heteroaryl-3-bromoisothiazole… -mediated Pd-catalyzed oxidative dimerization of 3-bromoisothiazole-4-carbonitrile in 67% …
Number of citations: 32 pubs.acs.org
AS Kalogirou, PA Koutentis - Tetrahedron, 2014 - Elsevier
… wet MeCN gave 3-bromoisothiazole-5-carboxamide (7). Similarly, phenylation at the C-4 position of 3-chloroisothiazole-5-carbonitrile (2a) and the C-5 position of 3-bromoisothiazole-4-…
Number of citations: 11 www.sciencedirect.com
AS Kalogirou, PA Koutentis - Tetrahedron, 2014 - Elsevier
Readily available 3-bromoisothiazole-5-carbonitriles bearing various C-4 substituents [H, CO 2 R Ctriple bondN and halogen (Cl or Br)], react with either pyrrolidine or morpholine to …
Number of citations: 7 www.sciencedirect.com
IC Christoforou, PA Koutentis, CW Rees - Journal of the Chemical …, 2002 - pubs.rsc.org
… In refluxing toluene, dibromomalononitrile 3a and dithiazolethione 9 give directly 3-bromoisothiazole-4,5-dicarbonitrile 12 (59%); the probable intermediate (dicyanomethylene)…
Number of citations: 28 pubs.rsc.org
HA Ioannidou, PA Koutentis - Tetrahedron, 2011 - Elsevier
… To the best of our knowledge the preparation of 3-bromoisothiazole-4-carbonitrile 3 has not been reported and while 3-chloroisothiazole-4-carbonitrile 4 has been prepared in good …
Number of citations: 9 www.sciencedirect.com
AS Kalogirou, PA Koutentis - Molbank, 2023 - mdpi.com
… Reactions of 3-bromo-4-phenylisothiazole-5-carboxamide and 3-bromoisothiazole-5-carboxamide with NaNO 2 (4 equiv.), in TFA, at ca. 0 C gave the carboxylic acid products in 99% and 95 …
Number of citations: 3 www.mdpi.com
SG Zlotin, PG Kislitsin, OA Luk'yanov - Russian chemical bulletin, 1997 - Springer
… 4's The latter was transformed into 3-bromoisothiazole (1) in 81% yield by the reaction with … 2 (yield 66%), the latter reaction afforded a small amount (~4%) of 3-bromoisothiazole 1. …
Number of citations: 3 link.springer.com
A De Oliveira Silva, J McQuade… - Advanced Synthesis & …, 2019 - Wiley Online Library
… Pd-catalyzed direct C−H arylation of 3-bromoisothiazole-4-carbonitrile by Koutentis.50 … They found that direct arylations of 3-bromoisothiazole-5-carbonitrile with aryl iodides proceed …
Number of citations: 47 onlinelibrary.wiley.com
IC Christoforou, PA Koutentis - Organic & Biomolecular Chemistry, 2007 - pubs.rsc.org
The regiocontrolled preparation of triarylisothiazoles is presented. 3-Halo-5-phenylisothiazole-4-carbonitriles, 1 (hal = Cl) and 18 (hal = I), are converted into the corresponding 4-bromo …
Number of citations: 26 pubs.rsc.org
HA Ioannidou - 2011 - gnosis.library.ucy.ac.cy
… To the best of our knowledge the preparation of 3-bromoisothiazole-4-carbonitrile 48 had not been reported and while 3-chloroisothiazole-4-carbonitrile 47 has been prepared in good …
Number of citations: 0 gnosis.library.ucy.ac.cy

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